molecular formula C11H12BrClO2 B7978225 tert-Butyl 3-bromo-2-chlorobenzoate

tert-Butyl 3-bromo-2-chlorobenzoate

Cat. No.: B7978225
M. Wt: 291.57 g/mol
InChI Key: JBVJKLDCIWEHNT-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-chlorobenzoate: is an organic compound with the molecular formula C11H12BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-2-chlorobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 3-bromo-2-chlorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-2-chlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with different functional groups.

    Reduction: 3-bromo-2-chlorobenzoic acid.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

tert-Butyl 3-bromo-2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of halogenated benzoates on biological systems.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-chlorobenzoate involves its interaction with various molecular targets. The bromine and chlorine atoms on the benzene ring make the compound reactive towards nucleophiles, allowing it to participate in substitution reactions. The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to release the corresponding benzoic acid derivative.

Comparison with Similar Compounds

  • tert-Butyl 4-bromo-2-chlorobenzoate
  • tert-Butyl bromoacetate
  • tert-Butyl bromide

Comparison:

  • tert-Butyl 4-bromo-2-chlorobenzoate: Similar structure but with the bromine atom at the 4-position instead of the 3-position.
  • tert-Butyl bromoacetate: Contains a bromoacetate group instead of a bromochlorobenzoate group.
  • tert-Butyl bromide: A simpler structure with only a tert-butyl group attached to a bromine atom.

Uniqueness: tert-Butyl 3-bromo-2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which provides distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 3-bromo-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVJKLDCIWEHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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